N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide
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Overview
Description
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring with a cyano group and a methyl substituent, as well as a formamido group attached to an acetamide backbone, which is further substituted with a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyano and methyl groups: These groups can be introduced via nucleophilic substitution or addition reactions.
Attachment of the formamido group: This step often involves the reaction of the intermediate with formamide or a formamido derivative.
Incorporation of the difluorophenyl group: This is usually done through a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)carbamoyl]acetamide
- N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)amino]acetamide
Uniqueness
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide stands out due to its specific substitution pattern and the presence of both cyano and difluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[(1-cyano-2-methylcyclopentyl)amino]-2-oxoethyl]-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-10-3-2-4-16(10,9-19)21-14(22)8-20-15(23)11-5-12(17)7-13(18)6-11/h5-7,10H,2-4,8H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSMCXMDHKOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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